molecular formula C16H23N3OS2 B2703889 N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 393573-01-8

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2703889
CAS No.: 393573-01-8
M. Wt: 337.5
InChI Key: YBOPWXGKWOAPNS-UHFFFAOYSA-N
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Description

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic organic compound that belongs to the class of adamantane derivatives This compound is characterized by the presence of a thiadiazole ring substituted with a propylsulfanyl group and an adamantane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via nucleophilic substitution reactions using propylthiol and suitable leaving groups.

    Attachment of the Adamantane Carboxamide Moiety: The adamantane carboxamide moiety is introduced through amide bond formation reactions, typically involving adamantane carboxylic acid and appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole or adamantane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring and the adamantane moiety may contribute to its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to fully understand the molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(propylsulfanyl)-1H-1,3-benzodiazol-2-yl]acetamide
  • N-[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to the combination of the thiadiazole ring and the adamantane moiety, which imparts distinct physicochemical properties and potential biological activities. Its structural features differentiate it from other similar compounds, making it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS2/c1-2-3-21-15-19-18-14(22-15)17-13(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,2-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOPWXGKWOAPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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